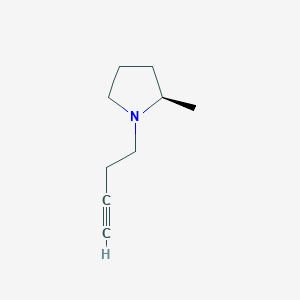

(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine

Description

Significance of Chiral Amines in Enantioselective Transformations

Chiral amines are fundamental building blocks and catalysts in the synthesis of a vast array of biologically active molecules. nih.govnih.govresearchgate.net Approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine moiety, highlighting their prevalence and importance in medicinal chemistry. nih.gov These compounds can act as resolving agents, chiral auxiliaries to guide the stereochemical outcome of a reaction, or as direct catalysts in enantioselective transformations. nih.govnih.gov The development of efficient methods for the synthesis of enantiomerically enriched amines has been a major focus of chemical research, with transition metal-catalyzed asymmetric hydrogenation and organocatalysis being among the most successful strategies. nih.govnih.govresearchgate.net

The ability of chiral amines to form transient, stereochemically defined intermediates, such as enamines or iminium ions, is key to their function as organocatalysts. rsc.org This mode of activation allows for the highly selective addition of nucleophiles to carbonyl compounds or the conjugate addition to α,β-unsaturated systems, leading to the formation of new carbon-carbon bonds with high levels of stereocontrol.

Overview of Pyrrolidine (B122466) Scaffolds as Chiral Building Blocks and Catalysts

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic synthesis. nih.govscilit.com Its prevalence in natural products and pharmaceuticals underscores its biological relevance. scilit.com The non-planar, puckered conformation of the pyrrolidine ring provides a rigid and well-defined three-dimensional structure, which is crucial for effective stereochemical control in asymmetric reactions. scilit.com

Substituted chiral pyrrolidines, often derived from the readily available amino acid proline, have been extensively developed as organocatalysts. rsc.orgnih.gov These catalysts can efficiently promote a wide range of transformations in an enantioselective and environmentally friendly manner, often avoiding the need for toxic or expensive metal catalysts. nih.gov The stereocenter(s) on the pyrrolidine ring, typically at the C2 or C5 position, create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. rsc.org

Rationale for Investigating (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine in Contemporary Organic Chemistry Research

The investigation of novel chiral pyrrolidine derivatives is driven by the continuous need for more efficient, selective, and versatile catalysts for asymmetric synthesis. This compound presents a unique combination of structural features that make it a compelling target for research in this area.

The (R)-2-methylpyrrolidine core provides a well-established chiral scaffold that has been shown to induce high levels of asymmetry in a variety of reactions. The methyl group at the C2 position influences the steric environment around the nitrogen atom, which is critical for the formation of stereoselective enamine or iminium ion intermediates.

The N-but-3-ynyl substituent introduces a terminal alkyne functionality. Alkynes are highly versatile functional groups in organic synthesis that can participate in a wide range of transformations, including click chemistry, cross-coupling reactions, and cycloadditions. The presence of the alkyne in this compound opens up possibilities for its immobilization on solid supports or incorporation into more complex catalyst architectures. Furthermore, the alkyne could potentially act as a coordinating group for metal catalysts in cooperative catalytic systems.

The combination of the proven chiral induction capabilities of the 2-methylpyrrolidine (B1204830) moiety with the synthetic versatility of the butynyl group makes this compound a promising candidate for the development of new and improved catalytic systems for asymmetric synthesis. Its potential applications as a chiral ligand for metal catalysts or as a bifunctional organocatalyst warrant further investigation to fully elucidate its catalytic potential and contribute to the advancement of modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-but-3-ynyl-2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVFDRLNCQVBCW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463626 | |

| Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460747-73-3 | |

| Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 but 3 Yn 1 Yl 2 Methylpyrrolidine

Retrosynthetic Analysis of the (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine Framework

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C-N bond formed between the pyrrolidine (B122466) nitrogen and the butynyl group. This approach simplifies the synthesis into two main challenges: the enantioselective synthesis of the (R)-2-methylpyrrolidine core and the subsequent N-alkylation with a suitable but-3-yn-1-yl electrophile. The (R)-2-methylpyrrolidine itself can be envisioned to derive from various precursors, including chiral pool starting materials like (R)-prolinol, or through asymmetric synthesis methodologies. This two-pronged strategy allows for modularity and optimization of each key step independently.

Enantioselective Synthesis Approaches to the Pyrrolidine Core

The pyrrolidine ring is a common structural motif in many biologically active compounds and catalysts. nih.gov Consequently, numerous methods for its enantioselective synthesis have been developed.

One of the most direct methods for synthesizing α-substituted pyrrolidines is through the asymmetric alkylation of a pre-existing pyrrolidine ring. This can be achieved by deprotonation of an N-protected pyrrolidine with a chiral lithium amide base, followed by quenching with an electrophile. For instance, the use of a chiral base can facilitate the enantioselective deprotonation of N-Boc-pyrrolidine, and subsequent reaction with a methylating agent would yield N-Boc-(R)-2-methylpyrrolidine. york.ac.ukresearchgate.net While effective, this method often requires cryogenic temperatures and carefully controlled conditions to achieve high enantioselectivity.

Another approach involves the alkylation of ketone enolates. nih.gov For example, a chiral auxiliary can be used to direct the alkylation of a cyclic ketone precursor. nih.gov Subsequent transformations, such as a ring contraction, can then be employed to form the desired 2,2-disubstituted pyrrolidine. nih.gov

Table 1: Asymmetric Alkylation Approaches

| Strategy | Key Reagents | General Principle | Reference |

|---|---|---|---|

| Asymmetric Deprotonation | N-Boc-pyrrolidine, Chiral Lithium Amide, Methyl Iodide | Enantioselective removal of a proton followed by electrophilic trapping. | york.ac.ukresearchgate.net |

| Chiral Auxiliary-Directed Alkylation | Cyclic ketone precursor, Chiral Auxiliary, Alkylating Agent | A chiral auxiliary controls the stereochemical outcome of the alkylation reaction. | nih.gov |

Chiral auxiliaries can be employed to control the stereochemistry of cyclization reactions that form the pyrrolidine ring. A common strategy involves the use of a chiral auxiliary attached to an acyclic precursor, which then directs the formation of the chiral center upon cyclization. For example, a diastereoselective synthesis of pyrrolidines can be achieved from readily available chiral N-allyl oxazolidines through a tandem hydrozirconation and Lewis acid-mediated cyclization sequence. nih.govresearchgate.net The chiral auxiliary can be subsequently removed to afford the desired enantiomerically enriched pyrrolidine. Nucleophilic addition to N-acyliminium ions bearing a chiral auxiliary is another effective method for the asymmetric synthesis of 2-substituted pyrrolidines. scilit.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. nih.gov The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles is a particularly direct route to the pyrrolidine skeleton. benthamdirect.comeurekaselect.comingentaconnect.com Chiral organocatalysts, such as proline and its derivatives, can effectively control the stereochemical outcome of these cycloadditions, leading to highly enantioenriched pyrrolidine products. benthamdirect.comeurekaselect.comingentaconnect.com These methods offer an alternative to metal-catalyzed processes and often proceed under mild reaction conditions. benthamdirect.comeurekaselect.com A variety of electron-deficient alkenes can serve as the dipolarophile in these reactions. benthamdirect.comeurekaselect.comingentaconnect.com

More recently, a SOMO-activation/cycloaddition mechanism has been developed for the rapid and modular construction of enantioenriched pyrrolidines from β-amino aldehydes and simple olefins. nih.gov

Introduction of the But-3-yn-1-yl Moiety

Once the enantiomerically pure (R)-2-methylpyrrolidine core is obtained, the final step is the introduction of the but-3-yn-1-yl group at the nitrogen atom.

The most straightforward method for introducing the but-3-yn-1-yl group is through a direct N-alkylation reaction. This typically involves reacting (R)-2-methylpyrrolidine with a suitable but-3-yn-1-yl electrophile, such as 4-bromo-1-butyne (B1278893) or 4-iodo-1-butyne, in the presence of a base. The base is necessary to deprotonate the secondary amine of the pyrrolidine, making it a more potent nucleophile. Common bases used for this transformation include potassium carbonate or triethylamine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide.

Alternatively, tandem amination/cyanation/alkylation sequences catalyzed by copper have been reported for the synthesis of functionalized pyrrolidines from primary amine-tethered alkynes. nih.gov While this specific methodology may not be directly applicable to the final step in the synthesis of the title compound, it highlights the utility of metal-catalyzed C-N bond-forming reactions involving alkynes in pyrrolidine chemistry.

Table 2: Representative Alkynylation Reaction

| Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|

| (R)-2-methylpyrrolidine, 4-bromo-1-butyne | Potassium carbonate, Acetonitrile | This compound | N-Alkylation |

Coupling Strategies with Pyrrolidine Precursors

The synthesis of this compound is most directly achieved through the nucleophilic substitution reaction between (R)-2-methylpyrrolidine and a suitable but-3-yn-1-yl electrophile. This strategy leverages the nucleophilicity of the secondary amine on the pyrrolidine ring. The choice of the leaving group on the four-carbon chain is critical for the success of the coupling reaction.

Commonly employed electrophiles for this transformation include 4-halobut-1-ynes or but-3-yn-1-yl sulfonates. The reactivity of the electrophile follows the general trend of I > Br > Cl > OTs (tosylate) > OMs (mesylate), with iodides and bromides often providing a good balance of reactivity and stability.

The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity. The selection of the base and solvent system is crucial to minimize side reactions, such as elimination or over-alkylation, although the latter is not a concern with a secondary amine precursor.

A representative reaction scheme is depicted below: (R)-2-methylpyrrolidine + X-CH₂CH₂C≡CH → this compound Where X represents a suitable leaving group (e.g., Br, I, OTs).

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficiency of the N-alkylation reaction is highly dependent on the careful optimization of several key parameters. These include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Research into similar N-alkylation reactions provides a framework for optimizing the synthesis of this compound.

Base Selection: A variety of inorganic and organic bases can be employed. Common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), bicarbonates, and stronger bases like sodium hydride (NaH) when necessary. The strength of the base should be sufficient to deprotonate the secondary amine without promoting unwanted side reactions of the alkyne moiety. Cesium carbonate is often favored in such alkylations as it can lead to higher yields.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they effectively solvate the cation of the base and facilitate the nucleophilic attack.

Temperature Control: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Typically, these alkylations are conducted at temperatures ranging from ambient to moderately elevated (e.g., 50-80 °C).

Stoichiometry: The molar ratio of the pyrrolidine precursor to the alkylating agent is another important factor. Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.

The following interactive data table illustrates the potential impact of varying reaction conditions on the yield of the target compound, based on findings from analogous N-alkylation studies.

| Entry | Alkylating Agent (1.2 equiv) | Base (2.0 equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 4-Bromobut-1-yne | K₂CO₃ | Acetonitrile | 60 | 12 | 75 |

| 2 | 4-Bromobut-1-yne | Cs₂CO₃ | Acetonitrile | 60 | 12 | 88 |

| 3 | 4-Iodobut-1-yne | K₂CO₃ | Acetonitrile | 50 | 8 | 85 |

| 4 | 4-Iodobut-1-yne | Cs₂CO₃ | Acetonitrile | 50 | 8 | 92 |

| 5 | But-3-yn-1-yl Tosylate | K₂CO₃ | DMF | 70 | 16 | 80 |

| 6 | 4-Bromobut-1-yne | K₂CO₃ | THF | 60 | 24 | 65 |

| 7 | 4-Iodobut-1-yne | NaH | THF | 25 | 6 | 90 |

Note: The data in this table is representative and intended for illustrative purposes based on general principles of N-alkylation reactions.

Scalability Considerations for the Synthesis of this compound

Transitioning the synthesis of this compound from a

Stereochemical Characterization and Enantiopurity Assessment of R 1 but 3 Yn 1 Yl 2 Methylpyrrolidine

Absolute Configuration Determination Methodologies

The assignment of the (R) or (S) descriptor to the chiral center of 1-(But-3-yn-1-yl)-2-methylpyrrolidine is a critical step. Several powerful analytical techniques can be employed to elucidate the absolute stereochemistry.

X-ray Crystallography of Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.neted.ac.uknih.gov For liquids or oils like (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine, derivatization to a crystalline solid is a necessary prerequisite. A common strategy involves the reaction of the tertiary amine with a chiral acid to form a diastereomeric salt. For instance, reaction with an enantiomerically pure acid, such as (R)-mandelic acid or a derivative of camphorsulfonic acid, can yield crystalline salts amenable to X-ray diffraction analysis.

The principle of the technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. researchgate.net This effect, particularly for heavier atoms, allows for the differentiation between the two possible enantiomeric forms of the molecule in the crystal lattice. The resulting electron density map provides the precise spatial coordinates of each atom, allowing for the unambiguous assignment of the absolute configuration at the stereocenter.

While no crystal structure for a derivative of this compound is publicly available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis on a hypothetical crystalline salt.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₇H₂₃NO₃ |

| Formula Weight | 289.37 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.12 Å, b = 12.34 Å, c = 15.67 Å |

| Volume | 1571.4 ų |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. While the pyrrolidine (B122466) ring itself is a weak chromophore, the presence of the butynyl group can contribute to a measurable ECD signal.

The interpretation of ECD spectra is often complex and relies heavily on quantum-mechanical calculations. hebmu.edu.cn By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be assigned. nih.gov The sign and intensity of the Cotton effects in the spectrum are characteristic of the spatial arrangement of the chromophores and the chiral center. For pyrrolidine derivatives, the conformation of the five-membered ring significantly influences the ECD spectrum. nih.gov

Below is a table representing hypothetical ECD data for this compound.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

|---|---|---|

| 215 | +1.8 | n → σ |

| 195 | -3.2 | π → π (alkyne) |

Advanced NMR Spectroscopic Techniques (e.g., Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine the absolute configuration of chiral molecules through the use of chiral solvating agents or chiral derivatizing agents. libretexts.org Chiral shift reagents, typically lanthanide complexes with chiral ligands, are a type of chiral solvating agent. google.comresearchgate.net

When a chiral shift reagent is added to a solution of a racemic or enantiomerically enriched sample, it forms transient diastereomeric complexes with both enantiomers of the analyte. libretexts.org These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the corresponding protons in the two enantiomers. The magnitude of this separation, known as the enantiomeric shift difference (ΔΔδ), can be used to determine the enantiomeric ratio.

Furthermore, by using a chiral shift reagent of a known absolute configuration, it is possible to empirically correlate the direction of the chemical shift (upfield or downfield) of specific protons in the analyte to its absolute configuration. This method, however, often requires comparison with known analogs or extensive conformational analysis.

The following table illustrates the expected changes in the ¹H NMR spectrum of the methyl protons of 1-(But-3-yn-1-yl)-2-methylpyrrolidine upon addition of a chiral shift reagent.

| Enantiomer | Chemical Shift (δ) without Reagent (ppm) | Chemical Shift (δ) with Reagent (ppm) | Enantiomeric Shift Difference (ΔΔδ) (ppm) |

|---|---|---|---|

| (R) | 1.10 | 1.25 | 0.08 |

| (S) | 1.10 | 1.17 |

Enantiomeric Excess and Optical Purity Quantification

Determining the enantiomeric excess (e.e.), which is a measure of the purity of a chiral substance, is crucial. It is defined as the absolute difference between the mole fractions of the two enantiomers. Chiral chromatography is the most widely used and reliable technique for this purpose. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. researchgate.net

For the analysis of this compound, a normal-phase HPLC method would likely be employed. The separation would be optimized by varying the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The detection is usually carried out using a UV detector. To improve peak shape and resolution, small amounts of an amine additive, like diethylamine, are often added to the mobile phase.

The following table provides a hypothetical set of conditions and results for the chiral HPLC analysis of 1-(But-3-yn-1-yl)-2-methylpyrrolidine.

| Parameter | Condition/Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 9.8 min |

| Resolution (Rs) | 2.1 |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another excellent method for the separation and quantification of enantiomers of volatile compounds. chromatographyonline.comgcms.cz Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for GC. nih.gov

For the analysis of amines by GC, it is often necessary to derivatize the compound to improve its volatility and chromatographic behavior. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetamide (B147638) derivative.

The separation of the enantiomeric derivatives is then achieved on a chiral GC column, often with a temperature programming to ensure good resolution and peak shape. A flame ionization detector (FID) is typically used for detection.

An illustrative chiral GC method for the analysis of the trifluoroacetyl derivative of 1-(But-3-yn-1-yl)-2-methylpyrrolidine is presented in the table below.

| Parameter | Condition/Value |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Permethylated β-cyclodextrin coated on a fused silica capillary |

| Carrier Gas | Helium |

| Temperature Program | Initial 100°C, ramp at 5°C/min to 180°C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R)-enantiomer derivative | 12.3 min |

| Retention Time (S)-enantiomer derivative | 12.8 min |

| Resolution (Rs) | 1.9 |

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents

The determination of the enantiomeric purity of chiral amines, such as this compound, is a critical aspect of stereochemical characterization. One powerful and widely adopted method for this assessment is Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). This technique is predicated on the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a homochiral reagent. nih.gov Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, the resulting diastereomers possess distinct physical and spectral properties, including different chemical shifts in their NMR spectra. nih.govresearchgate.net

The fundamental principle involves the reaction of the chiral amine with a chiral derivatizing agent, which is itself enantiomerically pure. This reaction forms a new covalent bond, creating a pair of diastereomers. The spatial arrangement of the atoms in these diastereomers differs, leading to distinct magnetic environments for the nuclei. Consequently, corresponding protons or carbons in the two diastereomers will resonate at different frequencies, resulting in separate signals in the NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio and thus the enantiomeric excess (ee) of the original amine. bham.ac.uk

A variety of chiral derivatizing agents have been developed for the analysis of chiral amines. These reagents typically possess a reactive functional group that can readily form a covalent bond with the amine, such as an acid chloride, isocyanate, or a chloroformate. For secondary amines like this compound, common derivatizing agents include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and its analogues. nih.gov The choice of the derivatizing agent and the solvent can significantly influence the degree of separation between the diastereomeric signals (Δδ), which is crucial for accurate quantification.

While specific research detailing the application of this method to this compound is not extensively documented in publicly available literature, the general methodology would involve the following hypothetical steps:

Derivatization: The this compound sample would be reacted with an enantiomerically pure chiral derivatizing agent, for instance, (S)-Mosher's acid chloride, in an appropriate deuterated solvent suitable for NMR analysis (e.g., CDCl₃). The reaction would produce two diastereomeric amides.

NMR Acquisition: A high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture would be acquired. Other nuclei, such as ¹³C or ¹⁹F (if the CDA contains fluorine), can also be utilized for analysis and may offer better signal separation. nih.govmdpi.com

Spectral Analysis: The spectrum would be carefully examined to identify signals corresponding to the newly formed diastereomers. Protons close to the newly formed stereocenter are most likely to exhibit the largest chemical shift differences.

Enantiomeric Excess Calculation: The enantiomeric excess would be calculated from the integral values of the well-resolved signals corresponding to each diastereomer using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.

The following interactive table presents a hypothetical dataset that could be obtained from such an experiment. The chemical shifts (δ) are illustrative and represent the kind of data that would be sought in a real-world analysis. The separation of signals (Δδ) is the key parameter for determining the feasibility and accuracy of the method.

| Diastereomer | Proton Analyzed | Hypothetical Chemical Shift (ppm) | Integration | Calculated Enantiomeric Excess (%) |

| (R,S)-amide | -CH₃ (pyrrolidine) | 2.15 | 92.5 | 85.0 |

| (R,R)-amide | -CH₃ (pyrrolidine) | 2.18 | 7.5 | 85.0 |

| (R,S)-amide | Alkyne-H | 2.01 | 92.5 | 85.0 |

| (R,R)-amide | Alkyne-H | 2.05 | 7.5 | 85.0 |

Table 1. Hypothetical ¹H NMR data for the diastereomeric amides of this compound formed with a chiral derivatizing agent.

It is important to ensure that the derivatization reaction proceeds to completion and that no kinetic resolution occurs, which could lead to an inaccurate determination of the enantiomeric excess. bates.edu The selection of a suitable chiral derivatizing agent that provides baseline-resolved signals for the resulting diastereomers is paramount for the successful application of this technique. nih.gov

Applications of R 1 but 3 Yn 1 Yl 2 Methylpyrrolidine in Asymmetric Catalysis

(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine as a Chiral Organocatalyst

The pyrrolidine (B122466) ring is a privileged structure in organocatalysis. Secondary amines, such as L-proline and its derivatives, are known to activate carbonyl compounds through the formation of nucleophilic enamines or by lowering the LUMO of α,β-unsaturated carbonyls via iminium ion formation. However, This compound is a tertiary amine, which fundamentally alters its potential catalytic activity compared to its secondary amine counterparts. Tertiary amines cannot form enamines or iminium ions directly in the same manner as secondary amines. While some tertiary amines can act as Lewis base catalysts or participate in other catalytic cycles, no studies demonstrate this role for the title compound.

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The molecule possesses two potential sites for coordination to a transition metal: the lone pair of electrons on the tertiary nitrogen atom and the π-system of the carbon-carbon triple bond (alkyne). The combination of a chiral amine and a functional group for metal binding is a common strategy in the design of ligands for asymmetric catalysis.

Coordination Chemistry with Transition MetalsThe coordination of alkynes to transition metals is a well-established field in organometallic chemistry.wikipedia.orgThe alkyne can bind to a metal center through its π-bonds, and this interaction can be a key part of a catalytic cycle.numberanalytics.comFurthermore, ligands containing both nitrogen and alkyne functionalities can act as bidentate or bridging ligands, coordinating to one or more metal centers.uni-rostock.deresearchgate.net

Despite these possibilities, a search of the scientific literature yielded no studies on the synthesis, coordination chemistry, or catalytic application of metal complexes involving This compound as a ligand. Therefore, no experimental data on its coordination modes, the stability of its complexes, or its efficacy in any metal-catalyzed asymmetric reaction can be provided.

Design Principles for Metal-Pyrrolidine Complexes

The design of effective metal complexes with ligands like this compound is guided by several key principles aimed at maximizing stereocontrol. The formation of a chelate between the pyrrolidine nitrogen and another donor atom is a common strategy to create a rigid and well-defined chiral pocket around the metal center.

In the case of this compound, the primary donor site is the pyrrolidine nitrogen. The terminal alkyne group on the butynyl chain presents a second potential coordination site (a π-system), which could engage with a metal center to form a chelate ring. The stability and geometry of such a complex would depend on the nature of the metal, its oxidation state, and the other ligands present. The interaction of the alkyne with the metal could be crucial for locking the conformation of the ligand and enhancing the transfer of chirality. The (R)-methyl group at the C2 position acts as a steric directing group, effectively blocking one face of the catalytic center and compelling the substrate to approach from the less hindered face, thus inducing enantioselectivity.

Applications in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for creating stereocenters, and chiral phosphine-metal complexes are often the catalysts of choice. nih.gov However, simpler N-based ligands have also been explored. For a ligand like this compound to be effective in asymmetric hydrogenation, it would typically be used to form a complex with a metal such as rhodium, iridium, or ruthenium.

While specific studies detailing the use of this exact compound in asymmetric hydrogenation are not prevalent in publicly accessible literature, the general approach would involve the hydrogenation of prochiral substrates like alkenes or ketones. For instance, in the hydrogenation of a ketone, the substrate would coordinate to the metal center, and the chiral ligand would direct the delivery of hydrogen from one enantiotopic face, leading to the formation of one enantiomer of the corresponding alcohol in excess. The performance of such a catalyst would be highly dependent on the reaction conditions, including solvent, pressure, and temperature. mdpi.com

Applications in Asymmetric C-C and C-X Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Chiral ligands are essential for controlling the stereochemistry of these reactions. Pyrrolidine-based ligands have been employed in a variety of such transformations.

Asymmetric C-C Bond Formation: Reactions such as asymmetric alkylations, aldol (B89426) reactions, and conjugate additions could potentially be catalyzed by metal complexes of this compound. For example, in a palladium-catalyzed asymmetric allylic alkylation, the ligand would create a chiral environment around the palladium, influencing which prochiral face of the nucleophile attacks the π-allyl-palladium intermediate. The terminal alkyne of the ligand could also be used to immobilize the catalyst on a solid support.

Asymmetric C-X Bond Formation: The construction of chiral C-N, C-O, or C-halogen bonds is another area where these ligands could be applied. For example, palladium-catalyzed asymmetric amination of alkenes or allylic substrates could be influenced by the chirality of the ligand.

Evaluation of Ligand Performance (Turnover Number, Turnover Frequency, Enantioselectivity)

The success of a chiral catalyst is measured by several key metrics that quantify its efficiency and selectivity.

| Metric | Definition | Significance in Asymmetric Catalysis |

| Enantioselectivity | The preference for the formation of one enantiomer over the other, typically expressed as enantiomeric excess (ee%). | This is the primary measure of a chiral catalyst's effectiveness. High ee% (ideally >95%) is crucial for applications like pharmaceutical synthesis. |

| Turnover Number (TON) | The total number of moles of substrate converted to product per mole of catalyst before the catalyst becomes inactive. | TON indicates the stability and overall productivity of the catalyst. A higher TON is desirable for economic and environmental reasons. |

| Turnover Frequency (TOF) | The turnover number per unit of time (e.g., moles of product per mole of catalyst per hour). | TOF measures the speed or activity of the catalyst. A high TOF means the reaction can be completed in a shorter time. |

Detailed research findings providing specific TON, TOF, and ee% values for catalysts derived from this compound are required for a full evaluation. Such data would be generated by screening the catalyst under various conditions with different substrates.

This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

In contrast to its catalytic role, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This approach is powerful because the resulting diastereomeric products can often be separated before the auxiliary is cleaved, allowing for access to enantiomerically pure material. williams.edu

Auxiliary-Mediated Diastereoselective Reactions

The this compound moiety can be attached to a substrate, for example, by forming an amide with a carboxylic acid. The chiral pyrrolidine structure then directs subsequent reactions at a nearby prochiral center.

A classic example is the diastereoselective alkylation of an enolate. harvard.edu The process would involve these steps:

Amide Formation: A prochiral carboxylic acid is coupled with this compound to form a chiral amide.

Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated enolate. The stereochemistry of the enolate is controlled by the chiral auxiliary.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The (R)-methyl group on the pyrrolidine ring sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite face, leading to the preferential formation of one diastereomer of the product. ed.gov

The diastereoselectivity of such reactions is typically high, often exceeding 90:10 diastereomeric ratios. The terminal alkyne group on the auxiliary could also participate in or influence reactions, offering a handle for more complex synthetic strategies.

Auxiliary Cleavage and Recovery Strategies

A critical step in any auxiliary-based synthesis is the clean removal of the auxiliary from the product, ideally without racemizing the newly formed stereocenter, and the ability to recover the auxiliary for reuse. sigmaaldrich.com

| Cleavage Method | Reagents | Product | Potential for Recovery |

| Hydrolysis (Basic) | LiOH / H₂O₂ | Carboxylic Acid | High. The pyrrolidine can be recovered from the reaction mixture by extraction. ed.govresearchgate.net |

| Hydrolysis (Acidic) | Strong acid (e.g., 6M HCl), heat | Carboxylic Acid | High. The pyrrolidine salt can be recovered and neutralized. |

| Reduction | Strong hydride reagents (e.g., LiAlH₄) | Primary Alcohol | High. The pyrrolidine can be recovered after workup. |

| Reaction with Organometallics | Grignard or organolithium reagents | Ketone | High. The pyrrolidine can be recovered after quenching the reaction. |

The choice of cleavage method depends on the desired functional group in the final product and its compatibility with the reaction conditions. The recovery of the valuable chiral auxiliary is a key consideration for the economic viability of the synthetic route on a larger scale.

Mechanistic Investigations of R 1 but 3 Yn 1 Yl 2 Methylpyrrolidine Mediated Reactions

Elucidation of Catalytic Cycles

Detailed catalytic cycles for reactions specifically mediated by (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine have not been elucidated in published research. Generally, pyrrolidine-based organocatalysts operate through well-established activation modes, primarily involving the formation of nucleophilic enamines or electrophilic iminium ions from carbonyl substrates. nih.govnih.gov A hypothetical catalytic cycle for a reaction involving this catalyst would likely proceed through one of these pathways, with the (R)-2-methylpyrrolidine core providing the necessary secondary amine functionality. The but-3-yn-1-yl substituent at the nitrogen atom could potentially influence the catalyst's steric and electronic properties, but without experimental or computational data, its precise role in the catalytic cycle remains speculative.

Identification of Key Intermediates

There is no available research identifying key intermediates in reactions catalyzed by this compound. In the context of aminocatalysis, key intermediates are typically the aforementioned enamine and iminium species. researchgate.net Their formation and subsequent reaction with substrates are crucial steps that dictate the reaction's outcome. Spectroscopic techniques and computational modeling are often employed to detect and characterize these transient species in related catalytic systems.

Transition State Analysis and Enantioselectivity Origin

Specific transition state analyses for reactions involving this compound to explain the origin of enantioselectivity are not present in the current body of scientific literature. For other chiral pyrrolidine (B122466) catalysts, the stereochemical outcome is generally rationalized by analyzing the transition state structures of the stereodetermining step. nih.gov These analyses, often supported by Density Functional Theory (DFT) calculations, reveal how the catalyst's stereogenic centers and substituents create a chiral environment that favors the formation of one enantiomer over the other. The (R)-methyl group at the C2 position of the pyrrolidine ring is expected to be a primary source of stereocontrol, but the influence of the N-(but-3-yn-1-yl) group on the transition state geometry and energy is unknown.

Kinetic Studies (e.g., Initial Rate Experiments, Order of Reaction)

No kinetic studies, such as initial rate experiments or the determination of the order of reaction, have been published for reactions catalyzed by this compound. Such studies are fundamental to understanding reaction mechanisms, as they provide insights into the rate-determining step and the species involved in it. For many organocatalytic reactions, kinetic analyses have been instrumental in optimizing reaction conditions and supporting proposed catalytic cycles. acs.org

Spectroscopic Probes for Reaction Monitoring

There are no documented applications of spectroscopic probes for monitoring reactions mediated by this compound. In mechanistic studies of related catalysts, techniques such as in-situ NMR and IR spectroscopy are often used to track the concentrations of reactants, intermediates, and products over time, providing valuable kinetic and structural information.

Computational Chemistry and Theoretical Studies on R 1 but 3 Yn 1 Yl 2 Methylpyrrolidine

Density Functional Theory (DFT) Calculations for Conformer Analysis

Density Functional Theory (DFT) has emerged as a robust method for investigating the conformational preferences of flexible molecules like (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine. The presence of a chiral center at the 2-position of the pyrrolidine (B122466) ring, coupled with the rotational freedom of the but-3-yn-1-yl substituent, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Table 1: Representative DFT-Calculated Relative Energies of this compound Conformers

| Conformer ID | Pyrrolidine Ring Pucker | Butynyl Chain Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Envelope (N-flap) | Extended | 0.00 |

| Conf-2 | Twist | Folded | 0.85 |

| Conf-3 | Envelope (C-flap) | Extended | 1.20 |

| Conf-4 | Twist | Extended | 1.55 |

Note: The data in this table is illustrative and based on typical energy differences observed for substituted pyrrolidines. Actual values would require specific DFT calculations for the molecule.

The analysis of these conformers is fundamental, as the dominant conformation in solution can significantly impact the molecule's reactivity and its effectiveness as a ligand or organocatalyst. researchgate.net

Prediction of Enantioselectivity via Transition State Modeling

A key application of computational chemistry in the context of chiral molecules is the prediction of enantioselectivity in asymmetric catalysis. nih.govarxiv.org this compound can potentially act as an organocatalyst or a chiral ligand for a metal catalyst. DFT calculations are instrumental in elucidating the mechanism of such reactions and understanding the origins of stereocontrol. nih.govresearchgate.net

This is achieved by locating and calculating the energies of the transition states leading to the different stereoisomeric products (e.g., R and S enantiomers). nih.gov The enantiomeric excess (e.e.) of a reaction is exponentially related to the difference in the activation energies (ΔΔG‡) of these competing transition states. Even small energy differences, on the order of a few kcal/mol, can lead to high enantioselectivity. nih.gov

For instance, in a hypothetical Michael addition catalyzed by this pyrrolidine derivative, the catalyst would form an enamine intermediate with a donor molecule. The subsequent attack on an acceptor would proceed through diastereomeric transition states. Computational modeling can map out these transition state structures, revealing the crucial non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over the other. acs.orgresearchgate.net

Table 2: Hypothetical Transition State Energies for a Catalyzed Reaction

| Transition State | Product Enantiomer | Calculated Activation Energy (kcal/mol) |

| TS-R | R | 15.2 |

| TS-S | S | 17.0 |

| ΔΔG‡ (TS-S - TS-R) | 1.8 |

Note: This data is for illustrative purposes. A ΔΔG‡ of 1.8 kcal/mol at room temperature would correspond to a significant enantiomeric excess in favor of the R product.

Such predictive power allows for the in silico screening of potential catalysts, guiding experimental efforts towards more promising candidates. beilstein-journals.orgnih.gov

Molecular Dynamics Simulations of Catalytic Processes

While DFT calculations provide static pictures of reactants, intermediates, and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of the catalytic process over time. numberanalytics.comhilarispublisher.com MD simulations solve Newton's equations of motion for all atoms in the system, including the catalyst, reactants, and solvent molecules, thereby capturing the system's evolution. hilarispublisher.comnumberanalytics.com

For a catalytic cycle involving this compound, MD simulations can provide insights into several key aspects: numberanalytics.commdpi.com

Conformational Dynamics: MD can explore the conformational space of the catalyst and its complexes with substrates, revealing the flexibility of the pyrrolidine ring and the butynyl side chain during the reaction. nih.govresearchgate.net

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of their influence on the stability of intermediates and transition states.

Substrate Binding: MD simulations can model the process of substrate binding to the catalyst, identifying the predominant binding modes and the interactions that govern this recognition.

By running simulations at finite temperatures, MD inherently includes entropic contributions to the free energy, which can be crucial for accurately describing reaction landscapes. hilarispublisher.com This approach is particularly valuable for complex systems where multiple conformations and dynamic effects play a significant role. numberanalytics.com

Electronic Structure Calculations for Reactivity Prediction

The electronic structure of this compound is a key determinant of its reactivity. Electronic structure calculations, often performed using DFT, can provide a wealth of information about the molecule's properties. arabjchem.orgcmu.edu

Frontier Molecular Orbital (FMO) theory is a powerful concept in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other species. For this compound, the HOMO is typically localized on the nitrogen atom of the pyrrolidine ring, indicating its nucleophilic character. The LUMO, on the other hand, would be important in reactions where the molecule acts as an electrophile.

Furthermore, calculated parameters such as electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide further details about charge distribution and donor-acceptor interactions within the molecule. mit.edu

Table 3: Representative Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates nucleophilic character at the nitrogen atom. |

| LUMO Energy | 1.5 eV | Determines susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's kinetic stability. |

| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule. |

Note: These values are representative and would be obtained from specific electronic structure calculations.

These computational insights are invaluable for rationalizing observed reactivity and for designing new reactions. cmu.edu

Ligand-Metal Interaction Analysis in silico

The butynyl group and the nitrogen atom of the pyrrolidine ring in this compound make it a potentially interesting ligand for transition metal catalysis. tcichemicals.com In silico analysis of its interaction with metal centers can predict the structure, stability, and catalytic potential of the resulting complexes. rsc.orgnsf.gov

DFT calculations can be used to optimize the geometry of the metal complex and to determine the binding energy of the ligand to the metal. acs.org This can help in assessing the stability of the complex and the lability of the ligand. The nature of the metal-ligand bond can be further investigated using techniques like NBO analysis, which can quantify the extent of σ-donation from the nitrogen and any potential π-interactions involving the alkyne. nsf.gov

The steric and electronic properties of the ligand, which are tunable by the chiral pyrrolidine backbone, can have a profound impact on the reactivity and selectivity of the metal catalyst. acs.orgelsevierpure.com For example, the chiral environment created by the (R)-2-methylpyrrolidine moiety can induce enantioselectivity in reactions occurring at the metal center. nih.govresearchgate.net Computational studies can model the transition states of these catalytic steps, explaining how the ligand's chirality is transferred to the product. acs.org

Derivatization Strategies and Ligand Design Principles Employing R 1 but 3 Yn 1 Yl 2 Methylpyrrolidine

Systematic Modification of the Pyrrolidine (B122466) Skeleton

The catalytic performance of ligands derived from (R)-1-(but-3-yn-1-yl)-2-methylpyrrolidine can be systematically tuned by modifying the pyrrolidine ring. The introduction of substituents at various positions of the heterocyclic core can significantly influence the stereochemical outcome and efficiency of catalytic reactions by altering the steric hindrance and electronic environment around the active site.

The synthesis of substituted pyrrolidines can be achieved through various diastereoselective methods. researchgate.netnih.govnih.govresearchgate.net For instance, multicomponent reactions have been developed to construct highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single step. nih.gov These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed centers.

Modifications to the pyrrolidine skeleton of related catalytic systems have demonstrated a direct impact on their performance. For example, the introduction of bulky groups at the C2 position can enhance enantioselectivity in certain reactions by creating a more defined chiral pocket. Conversely, alterations at the C3, C4, and C5 positions can influence the conformational rigidity of the pyrrolidine ring, which in turn affects the orientation of the catalytic active site.

| Position of Modification | Potential Synthetic Strategy | Expected Influence on Ligand/Catalyst Properties |

| C2-Methyl Group | Replacement with other alkyl or aryl groups via multi-step synthesis from proline derivatives. | Alters steric bulk directly adjacent to the nitrogen, influencing the approach of substrates. |

| C3 Position | Diastereoselective alkylation or arylation of pyrrolidone intermediates. | Modifies the conformation of the pyrrolidine ring, affecting the overall chiral environment. |

| C4 Position | Functionalization of 4-hydroxypyrrolidine derivatives. | Introduces additional coordinating groups or steric bulk, potentially leading to bifunctional catalysis. |

| C5 Position | Introduction of substituents via asymmetric cycloaddition reactions. | Influences the electronic properties and steric environment on the opposite side of the C2 substituent. |

Functionalization of the But-3-yn-1-yl Moiety

The terminal alkyne of the but-3-yn-1-yl group is a versatile functional handle for a wide range of chemical transformations, enabling the diversification of the this compound scaffold into a library of novel ligands and catalysts.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. acs.orgscispace.com This reaction is particularly well-suited for ligand diversification, allowing for the straightforward coupling of the N-propargyl pyrrolidine scaffold with a wide array of azide-containing molecules. sigmaaldrich.comnih.govrsc.org The resulting triazole ring is not merely a linker but can actively participate in catalysis by acting as a hydrogen bond donor or a coordinating moiety.

The CuAAC reaction offers a modular approach to ligand synthesis, where diverse functionalities can be introduced by simply varying the azide (B81097) coupling partner. This has been successfully employed to create libraries of chiral ligands for various asymmetric transformations. The reaction conditions are typically mild and tolerant of a wide range of functional groups, making it a robust tool for generating molecular diversity. sigmaaldrich.comyoutube.comnih.gov

| Azide Component | Resulting Triazole-Pyrrolidine Derivative | Potential Application |

| Benzyl azide | (R)-1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpyrrolidine | Asymmetric catalysis, metal coordination |

| Azido-functionalized sugar | Glycosyl-triazole-pyrrolidine conjugate | Biocatalysis, molecular recognition |

| Azido-functionalized polymer | Polymer-supported pyrrolidine-triazole ligand | Heterogeneous catalysis, recyclable catalysts |

| Peptide-derived azide | Peptidomimetic with a pyrrolidine-triazole core | Drug discovery, asymmetric synthesis |

Olefin metathesis provides a powerful set of tools for carbon-carbon bond formation and has been effectively utilized for the expansion of cyclic scaffolds. wikipedia.orgnih.govacs.orgorganic-chemistry.org In the context of this compound, the terminal alkyne can participate in enyne metathesis reactions to construct novel, larger ring systems or to introduce complex diene-containing side chains. rsc.orgnih.gov

Ring-closing enyne metathesis (RCEYM) of a precursor derived from the title compound and an olefin would lead to the formation of a fused or bridged bicyclic system containing a diene moiety. wikipedia.org This diene can then serve as a handle for further functionalization, for example, through Diels-Alder reactions. Alternatively, cross-enyne metathesis with a suitable olefin partner can be employed to append a variety of substituted diene units to the pyrrolidine scaffold, thereby expanding its structural diversity. Ruthenium-based catalysts are commonly employed for these transformations due to their high activity and functional group tolerance. acs.orgresearchgate.netdntb.gov.ua

Development of Immobilized this compound Catalysts

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical utility, particularly in terms of catalyst recovery, recycling, and application in continuous flow processes. eurekaselect.comnih.govresearchgate.netresearchgate.net

Several strategies can be employed for the heterogenization of catalysts derived from this compound. A common approach involves the covalent attachment of the pyrrolidine moiety to a polymeric support. This can be achieved by polymerizing a monomer that incorporates the pyrrolidine scaffold or by post-functionalization of a pre-formed polymer. eurekaselect.comresearchgate.netresearchgate.net

Inorganic supports such as silica (B1680970) are also widely used for catalyst immobilization. wikipedia.orgresearchgate.netrsc.orgmdpi.comresearchgate.netresearchgate.netnih.govnih.govscholarsportal.infotue.nl The pyrrolidine derivative can be anchored to the silica surface through a linker, often introduced via the functionalization of the butynyl group. For instance, the alkyne can be transformed into a triazole with a pendant group suitable for covalent attachment to the silica surface.

The performance of supported catalysts is evaluated based on their catalytic activity, selectivity (including enantioselectivity and diastereoselectivity), and stability over multiple reaction cycles. nih.govresearchgate.netresearchgate.net Polymer-supported proline-derived catalysts have shown excellent stability and recyclability in various asymmetric reactions, such as aldol (B89426) and Michael additions. researchgate.neteurekaselect.comresearchgate.netresearchgate.netbenthamdirect.com In many cases, the polymer backbone has been found to have a positive influence on the catalytic activity and selectivity. nih.gov

Silica-supported pyrrolidine-based catalysts have also demonstrated high efficiency and recyclability. researchgate.netrsc.orgresearchgate.netresearchgate.net The rigid nature of the silica support can sometimes lead to enhanced selectivity compared to the homogeneous counterpart. The choice of the linker and the method of attachment are crucial for maintaining the catalytic performance of the immobilized species.

| Support Material | Immobilization Method | Representative Reaction | Performance Highlights |

| Polystyrene | Copolymerization of a pyrrolidine-containing monomer | Asymmetric Aldol Reaction | High activity and selectivity, recyclable for multiple cycles with minimal loss of performance. researchgate.net |

| Poly(ethylene glycol) | Grafting of a proline derivative | Michael Addition in Water | Excellent recyclability and reusability, operates under green chemistry conditions. eurekaselect.com |

| Mesoporous Silica | Covalent attachment via a triazole linker | Asymmetric Michael Addition | High activity and enantioselectivity, readily reused without significant loss of catalytic activity. researchgate.net |

| Magnetic Nanoparticles | Surface functionalization and covalent bonding | Asymmetric Aldol Reaction | Easily recoverable using an external magnet, good recyclability. nih.gov |

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no scientific literature, patents, or data related to the chemical compound "this compound". Consequently, the requested article on its derivatization strategies and structure-reactivity correlations cannot be generated.

The search for information encompassed various academic and patent databases, focusing on the synthesis, derivatization, ligand design applications, and any associated structure-reactivity or structure-selectivity studies of this specific compound. The lack of any pertinent results indicates that "this compound" is likely not a compound that has been synthesized, or if it has, its properties and applications have not been disclosed in publicly accessible scientific literature.

Therefore, the detailed outline provided in the user request, specifically section "7.4. Structure-Reactivity and Structure-Selectivity Correlations in Derivatives of this compound," cannot be addressed due to the absence of foundational data. No research findings or data tables concerning this compound or its derivatives could be located.

A concluding table of mentioned compounds is not applicable as no compounds were discussed in the context of the requested article.

Future Research Directions and Synthetic Potential of R 1 but 3 Yn 1 Yl 2 Methylpyrrolidine

Exploration of Novel Reaction Scaffolds and Transformations

The presence of both a secondary amine and a terminal alkyne in (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine offers a rich platform for the development of novel reaction scaffolds. The pyrrolidine (B122466) moiety can act as a classic enamine or iminium ion catalyst, while the alkyne group can participate in a variety of transformations, including cycloadditions, cross-coupling reactions, and metal-catalyzed activations. acs.org

Future research is anticipated to focus on intramolecular reactions where the alkyne acts as a tethered nucleophile or electrophile, leading to the formation of complex bicyclic or spirocyclic systems. For instance, intramolecular hydroamination or cyclization cascades could be triggered after the pyrrolidine core catalyzes an initial transformation on a substrate.

Table 1: Potential Novel Transformations Catalyzed by this compound

| Reaction Type | Substrate Scope | Potential Products |

| Intramolecular Michael Addition-Alkynylation | α,β-Unsaturated aldehydes and ketones | Chiral cyclic compounds with alkynyl side chains |

| Cascade Mannich/5-endo-dig Cyclization | Aldehydes, amines, and alkynyl ketones | Spiro-cyclopentene-oxindole derivatives acs.org |

| Asymmetric [3+2] Cycloaddition | Allylic N-ylides | Chiral spiropyrazolone derivatives acs.org |

| Palladium-Catalyzed Cascade Cyclization | Internal alkynes | Pyrrolizine- and indolizine-fused heterocycles acs.org |

These novel scaffolds would be highly valuable in medicinal chemistry and materials science due to their three-dimensional complexity and the presence of a reactive alkyne handle for further functionalization. The chiral nature of the catalyst would ensure the enantioselective synthesis of these complex molecules. researchgate.net

Integration into Multicatalytic Systems

The distinct reactive sites of this compound make it an ideal candidate for integration into multicatalytic systems. The pyrrolidine can function as an organocatalyst, while the alkyne can act as a ligand for a transition metal catalyst, enabling cooperative or sequential catalytic cycles.

One promising direction is the combination of proline-based organocatalysis with copper or palladium catalysis. rsc.org For example, the pyrrolidine could catalyze an asymmetric Michael addition to generate a chiral intermediate, which is then subjected to a metal-catalyzed cross-coupling reaction involving the alkyne moiety. This approach would allow for the rapid construction of complex molecules from simple starting materials in a single pot.

Table 2: Examples of Potential Multicatalytic Systems

| Organocatalyst Function | Metal Catalyst Function | Reaction Example |

| Enamine catalysis (Michael addition) | Palladium-catalyzed Sonogashira coupling | One-pot synthesis of chiral γ,δ-alkynyl carbonyls |

| Iminium catalysis (Diels-Alder) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Synthesis of chiral triazole-functionalized cyclohexenes |

| Brønsted acid catalysis | Gold-catalyzed alkyne hydration | Asymmetric synthesis of chiral β-hydroxy ketones |

The development of such dual-catalytic systems represents a significant frontier in organic synthesis, offering improved efficiency and atom economy. chemicalindustryjournal.co.uk

Development of Sustainable and Green Chemistry Methodologies Utilizing this compound

Organocatalysis is inherently aligned with the principles of green chemistry, as it often avoids the use of toxic and expensive heavy metals. mt.comresearchgate.net this compound, as a proline derivative, can be utilized in environmentally benign solvent systems, such as water or ionic liquids, and can be immobilized on solid supports for easier recovery and recycling. capes.gov.brresearchgate.net

Future research will likely focus on:

Immobilization: Covalently attaching the catalyst to polymers or magnetic nanoparticles via the alkyne handle. chemicalindustryjournal.co.uk This would facilitate catalyst separation and reuse, reducing waste and cost.

Aqueous Catalysis: Exploring the catalytic activity in water, which is a green and abundant solvent. Proline and its derivatives have shown remarkable catalytic activity in aqueous media. capes.gov.brresearchgate.net

Flow Chemistry: Integrating the immobilized catalyst into continuous flow reactors for automated and scalable synthesis. chemicalindustryjournal.co.uk

These green methodologies will be crucial for the industrial application of this compound in the synthesis of pharmaceuticals and fine chemicals. mdpi.com

Bio-Inspired Catalysis and Mimicry

Proline-based catalysis is inspired by the action of natural enzymes, particularly aldolases, which utilize an enamine mechanism. pnas.org The structure of this compound can be seen as a simplified mimic of an enzyme active site. The alkyne functionality offers a unique opportunity for further bio-inspired modifications.

Future research could involve the attachment of other functional groups to the alkyne, such as hydrogen-bond donors or Brønsted acids, to create bifunctional catalysts that mimic the synergistic effects observed in enzymes. nih.gov This could lead to catalysts with enhanced activity and selectivity. Furthermore, the alkyne can be used to anchor the catalyst to larger scaffolds, such as peptides or synthetic polymers, to create an artificial enzyme-like environment.

Advanced Mechanistic Insights via Emerging Techniques

A deeper understanding of the catalytic mechanism is crucial for the rational design of more efficient catalysts. While the general mechanism of proline-catalyzed reactions is well-studied, the specific role of the butynyl side chain in this compound warrants investigation. pnas.orglongdom.orgillinois.edu

Emerging techniques can provide unprecedented mechanistic detail:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions catalyzed by this specific compound, elucidating the role of the alkyne in stereocontrol.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can be used to observe catalytic intermediates and reaction kinetics in real-time.

Mass Spectrometry: Advanced mass spectrometry techniques can be employed to identify and characterize key intermediates and byproducts, providing valuable mechanistic clues. pnas.org

These advanced studies will not only rationalize the performance of this compound but also guide the development of the next generation of chiral organocatalysts.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine?

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, alkylation of 2-methylpyrrolidine with but-3-yn-1-yl halides under basic conditions (e.g., NaH/THF at 0°C) is a standard approach. Cross-coupling using Pd(PPh₃)₄ and aryl/alkynyl halides in dioxane with Cs₂CO₃ as a base may also introduce the but-3-yn-1-yl group . Enzymatic methods, such as (R)-imine reductase-catalyzed enantioselective reduction of 2-methyl-1-pyrroline derivatives, can achieve stereochemical control .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

Chiral resolution or asymmetric catalysis is critical. Enzymatic reduction using (R)-imine reductase (EC 1.5.1.48) from Streptomyces sp. GF3587 ensures high enantiomeric excess by selectively reducing 2-methyl-1-pyrroline to the (R)-configured pyrrolidine. Reaction conditions (e.g., pH, temperature) must be optimized to prevent racemization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies key structural features like the pyrrolidine ring and alkyne moiety. Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution mass data (e.g., [M+H]+) verifies molecular weight. Purity is assessed via HPLC or TLC with visualization under UV light .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during nucleophilic substitution?

Controlled stoichiometry of the alkylating agent (e.g., but-3-yn-1-yl bromide) and low temperatures (0–5°C) minimize over-alkylation. Use of bulky bases (e.g., LDA) or phase-transfer catalysts can enhance selectivity. Monitoring reaction progress via TLC or in situ IR spectroscopy allows timely termination .

Q. How do reaction conditions influence the enzymatic reduction of 2-methyl-1-pyrroline to the (R)-isomer?

The (R)-imine reductase requires NADPH as a cofactor and operates optimally at pH 7.5–8.5. Alkaline conditions (>pH 9) reverse the reaction, oxidizing (R)-2-methylpyrrolidine back to the imine. Substrate concentration (≤10 mM) and enzyme thermostability (enhanced via protein engineering) are key variables for scalability .

Q. What computational or experimental approaches validate the compound’s interactions with biological targets (e.g., receptors)?

Molecular docking studies using crystal structures of target proteins (e.g., histamine H₃ receptor) predict binding modes. Pharmacological assays, such as radioligand displacement (e.g., [³H]-Nα-methylhistamine) and functional cAMP inhibition, quantify antagonist activity. Structure-activity relationship (SAR) analysis guides optimization of substituents on the pyrrolidine ring .

Q. How can synthetic byproducts (e.g., diastereomers) be identified and separated during purification?

Diastereomers are resolved via chiral chromatography (e.g., Chiralpak AD-H column) or recrystallization using enantiopure resolving agents. LC-HRMS and 2D NMR (e.g., NOESY) differentiate stereoisomers. Process optimization (e.g., gradient elution in HPLC) improves separation efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported enzymatic activity for (R)-imine reductases across studies: How are these resolved?

Variability in enzyme activity may arise from differences in expression systems (e.g., E. coli vs. yeast) or assay conditions (e.g., cofactor concentration). Standardized protocols (e.g., fixed NADPH levels, controlled temperature) and kinetic parameter comparisons (kcat/KM) reconcile conflicting data .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in sealed containers away from ignition sources due to the alkyne group’s flammability. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal .

Q. How are reaction yields optimized in multi-step syntheses involving sensitive intermediates?

Protect reactive functional groups (e.g., Boc-protection for amines). Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps. Intermediate purification via flash chromatography or crystallization minimizes carryover of impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.